Cas no 1361725-23-6 ((3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid)

(3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid 化学的及び物理的性質
名前と識別子
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- (3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid
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- インチ: 1S/C14H9Cl2FO2/c15-11-4-3-8(5-12(11)16)9-1-2-10(7-14(18)19)13(17)6-9/h1-6H,7H2,(H,18,19)
- InChIKey: GNFJRUNONNSUDN-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1C=CC(CC(=O)O)=C(C=1)F)Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 327
- XLogP3: 4.4
- トポロジー分子極性表面積: 37.3
(3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011007917-1g |
(3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid |
1361725-23-6 | 97% | 1g |
1,460.20 USD | 2021-07-05 | |
Alichem | A011007917-250mg |
(3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid |
1361725-23-6 | 97% | 250mg |
489.60 USD | 2021-07-05 | |
Alichem | A011007917-500mg |
(3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid |
1361725-23-6 | 97% | 500mg |
855.75 USD | 2021-07-05 |
(3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
(3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acidに関する追加情報
Introduction to (3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic Acid (CAS No. 1361725-23-6)
(3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid, with the CAS number 1361725-23-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the biphenyl derivative class, characterized by its unique structural and chemical properties that make it a valuable candidate for various applications, particularly in medicinal chemistry.
The molecular structure of (3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid consists of a biphenyl core substituted with chloro and fluoro groups at specific positions. This arrangement imparts distinct electronic and steric properties, making it a versatile building block for the synthesis of more complex molecules. The presence of both chloro and fluoro substituents enhances its reactivity, allowing for further functionalization and modification, which is crucial in drug design.
In recent years, there has been a growing interest in biphenyl derivatives due to their potential biological activities. Studies have shown that these compounds exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The specific substitution pattern in (3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid contributes to its unique interaction with biological targets, making it an attractive scaffold for developing new therapeutic agents.
One of the most compelling aspects of this compound is its role in the development of novel drugs targeting various diseases. For instance, research has indicated that biphenyl derivatives can modulate enzyme activity and receptor binding, which are key mechanisms in drug action. The chloro and fluoro groups in (3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid play a critical role in determining its binding affinity and selectivity, thereby influencing its efficacy and safety profile.
The synthesis of (3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. These synthetic strategies often involve palladium-catalyzed cross-coupling reactions, which are highly efficient for constructing complex aromatic systems.
Recent advancements in computational chemistry have also contributed to the understanding of the properties of (3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. This information is invaluable for designing drugs with improved potency and reduced side effects. By integrating experimental data with computational simulations, scientists can accelerate the drug discovery process significantly.
The pharmacokinetic properties of (3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid are another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its clinical relevance. Preclinical studies have begun to explore these aspects, providing insights into the potential therapeutic window and dosing requirements for this compound.
In conclusion, (3',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid represents a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis, characterization, and application in drug development highlight the importance of specialized organic compounds in advancing medical science. As research continues to uncover new therapeutic possibilities, compounds like this one will play a crucial role in shaping the future of medicine.
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